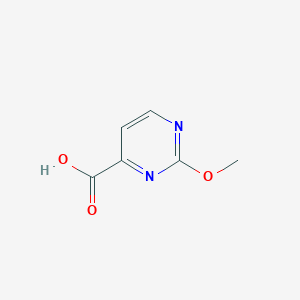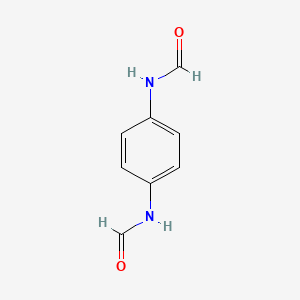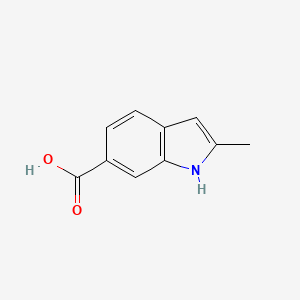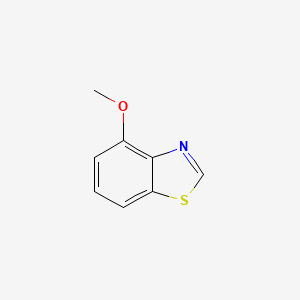
2-Methyl-1H-indole-4-carboxylic acid
Descripción general
Descripción
2-Methyl-1H-indole-4-carboxylic acid is a chemical compound that belongs to the indole family. It is a white crystalline powder that is used in various scientific research applications. This compound is known for its unique properties, which make it an important tool in the field of biochemistry and pharmacology.
Aplicaciones Científicas De Investigación
Cancer Treatment
Indole derivatives, including 2-Methyl-1H-indole-4-carboxylic acid, have been found to be biologically active compounds for the treatment of cancer cells . They have shown various biologically vital properties, making them a significant focus in cancer research .
Antimicrobial Activity
Indole derivatives have also been used in the treatment of various microbial infections . Their unique structure allows them to interact with different types of microbes, providing a broad spectrum of antimicrobial activity .
Treatment of Disorders
Indole derivatives have attracted increasing attention in recent years for their potential in treating different types of disorders in the human body . This includes neurological disorders, cardiovascular diseases, and metabolic disorders .
Antiviral Activity
Some indole derivatives have shown inhibitory activity against certain viruses. For example, the compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .
Histamine H3 Antagonists
2-Methyl-1H-indole-4-carboxylic acid can be used as a reactant for the preparation of substituted indole derivatives, which act as histamine H3 antagonists . These antagonists can be used in the treatment of various conditions like allergies and gastric acid disorders .
Inhibitors of Human Reticulocyte 15-lipoxygenase-1
This compound can also be used in the preparation of potent and selective inhibitors of human reticulocyte 15-lipoxygenase-1 . This enzyme plays a role in the metabolism of fatty acids and has been implicated in various diseases, including inflammation, cancer, and atherosclerosis .
Inhibitors of Gli1-mediated Transcription in Hedgehog Pathway
2-Methyl-1H-indole-4-carboxylic acid can be used in the preparation of inhibitors of Gli1-mediated transcription in the Hedgehog pathway . This pathway plays a crucial role in embryonic development and its dysregulation can lead to various diseases, including cancer .
Synthesis of Alkaloids
Indole derivatives are prevalent moieties present in selected alkaloids . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. They have a wide range of pharmacological activities and are used in many medicinal and pharmacological applications .
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of 2-Methyl-1H-indole-4-carboxylic acid Indole derivatives, in general, have been found to bind with high affinity to multiple receptors , which could be helpful in developing new useful derivatives. They play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders .
Mode of Action
The specific mode of action of 2-Methyl-1H-indole-4-carboxylic acid Indole derivatives are known to interact with their targets, resulting in various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Biochemical Pathways
The biochemical pathways affected by 2-Methyl-1H-indole-4-carboxylic acid Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of 2-Methyl-1H-indole-4-carboxylic acid Indole and its derivatives are known to circulate in the plasma, interacting with the host and exerting a variety of local and heterotopic biological effects .
Result of Action
The specific molecular and cellular effects of 2-Methyl-1H-indole-4-carboxylic acid Indole derivatives are known to possess various biological activities, which have created interest among researchers to synthesize a variety of indole derivatives .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 2-Methyl-1H-indole-4-carboxylic acid The interaction between the host and the gut microbiota widely affects the immune and metabolic status . The disorder of intestinal-liver interaction plays an important role in the pathogenesis of gastrointestinal and liver diseases .
Propiedades
IUPAC Name |
2-methyl-1H-indole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6-5-8-7(10(12)13)3-2-4-9(8)11-6/h2-5,11H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUBJHNKCWFUFKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC=C2N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40484002 | |
| Record name | 2-Methyl-1H-indole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40484002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1H-indole-4-carboxylic acid | |
CAS RN |
34058-50-9 | |
| Record name | 2-Methyl-1H-indole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40484002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


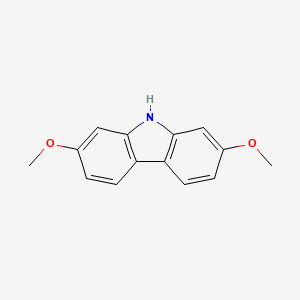
![1,4-Dioxaspiro[4.5]decan-6-one](/img/structure/B1590301.png)
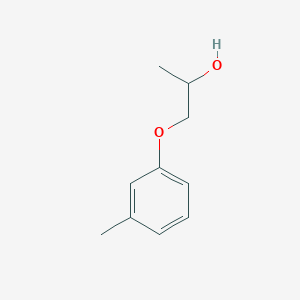

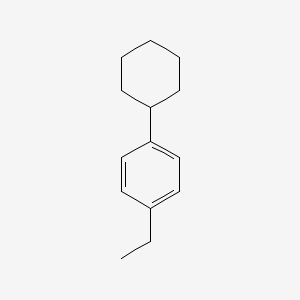
![4-Chlorobenzo[d]thiazol-5-amine](/img/structure/B1590310.png)


